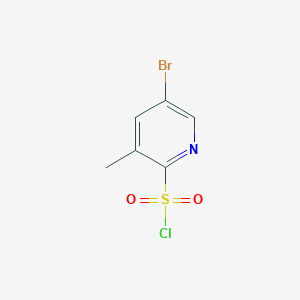

5-Bromo-3-methylpyridine-2-sulfonyl chloride

Description

BenchChem offers high-quality 5-Bromo-3-methylpyridine-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methylpyridine-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-methylpyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWIGUQEROPRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-3-methylpyridine-2-sulfonyl chloride: Properties, Synthesis, and Applications

Introduction

5-Bromo-3-methylpyridine-2-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemical science, and materials research. Its structure incorporates a pyridine core, a synthetically versatile bromine atom, and a highly reactive sulfonyl chloride moiety. This combination makes it a powerful intermediate for introducing the bromomethylpyridine scaffold into a diverse range of molecules. The sulfonyl chloride group acts as a potent electrophile, primarily for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1] This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, best practices for handling, and a discussion of its applications, designed for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in 5-Bromo-3-methylpyridine-2-sulfonyl chloride dictates its physical properties and spectroscopic signature. Understanding these characteristics is paramount for its correct identification, handling, and use in synthesis.

Core Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-3-methylpyridine-2-sulfonyl chloride | [2] |

| CAS Number | 944799-36-4 | [2] |

| Molecular Formula | C₆H₅BrClNO₂S | |

| Formula Weight | 270.53 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature. | [1] |

| Purity | Commercially available at ≥95% | [2] |

| SMILES String | CC1=CC(Br)=CN=C1S(=O)(=O)Cl | [2] |

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and quality control.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be the characteristic stretches of the sulfonyl chloride group. Researchers should expect two strong absorption bands corresponding to the asymmetric and symmetric SO₂ stretching, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should reveal two distinct signals for the aromatic protons on the pyridine ring and one signal for the methyl protons. The proton at the 4-position and the proton at the 6-position will appear as singlets (or very narrowly split doublets due to meta-coupling). The methyl group protons will appear as a singlet, likely in the 2.5-2.7 ppm range.

-

¹³C NMR: The spectrum will show six signals: five for the pyridine ring carbons and one for the methyl carbon. The carbon atom attached to the sulfonyl chloride group will be significantly downfield.

-

-

Mass Spectrometry (MS): The mass spectrum will be characterized by a complex isotopic pattern in the molecular ion peak due to the presence of both bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). Key fragmentation pathways would likely involve the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-Bromo-3-methylpyridine-2-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This group readily reacts with a wide variety of nucleophiles.

The most common and synthetically valuable reaction is with primary or secondary amines to form stable sulfonamide linkages. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). The released HCl is typically scavenged by adding a non-nucleophilic base, such as triethylamine or pyridine, to drive the reaction to completion.

Caption: General synthesis of sulfonamides.

The compound is also highly susceptible to hydrolysis. Contact with water will lead to a rapid and exothermic reaction, forming the corresponding 5-bromo-3-methylpyridine-2-sulfonic acid and corrosive hydrogen chloride gas.[4][5] This necessitates strict anhydrous conditions during storage and handling.

Synthesis and Purification

While multiple routes to aryl sulfonyl chlorides exist, a common and reliable method involves the diazotization of a corresponding aniline, followed by a copper-catalyzed reaction with sulfur dioxide. This approach is adaptable for the synthesis of 5-Bromo-3-methylpyridine-2-sulfonyl chloride from its amino precursor.

Caption: Proposed synthesis pathway.

Experimental Protocol: Synthesis

This protocol is based on established procedures for analogous transformations.[6] Extreme caution is required. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

-

Diazotization:

-

To a stirred solution of 5-bromo-3-methylpyridin-2-amine (1.0 eq) in a mixture of acetic acid and concentrated HCl at -5 °C (ice/acetone bath), add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 0 °C.

-

Stir the resulting mixture for 1 hour at -5 °C. The formation of the diazonium salt is typically observed as a clear solution.

-

-

Sulfonylation:

-

In a separate, large, open beaker, prepare a suspension of copper(I) chloride (0.1 eq) in a mixture of liquid sulfur dioxide, acetic acid, and toluene at 0 °C.

-

Slowly add the cold diazonium salt solution from step 1 to the sulfur dioxide suspension via an addition funnel over 20-30 minutes. Vigorous gas evolution (N₂) will occur.

-

Stir the reaction mixture for 1 hour at 0 °C after the addition is complete.

-

-

Workup and Purification:

-

Carefully transfer the biphasic mixture to a separatory funnel. Separate the organic (toluene) layer.

-

Wash the organic layer sequentially with cold water (2x) and saturated brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound.

-

Safe Handling, Storage, and Waste Management

Sulfonyl chlorides are hazardous reagents that demand respect and careful handling. They are classified as corrosive and are highly reactive with moisture.

Safety and Personal Protective Equipment (PPE)

| Precaution Category | Recommended Action | Source(s) |

| Engineering Controls | Always handle in a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible. | [4] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, and a face shield. A flame-resistant lab coat is required. | [4] |

| In case of Exposure | Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Eyes: Immediately flush with water for at least 15 minutes. Inhalation: Move to fresh air. Seek immediate medical attention in all cases. | |

| Spill Response | For small spills, absorb with an inert, dry material like vermiculite or sand. Do not use combustible materials. For large spills, evacuate the area and follow institutional emergency procedures. | [4] |

Storage and Stability

Proper storage is critical to maintain the reagent's purity and ensure safety.

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents.[4] The ideal storage temperature is between 0-8 °C.[1]

-

Container: Keep in the original, tightly sealed container. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation from atmospheric moisture.

-

Stability: The compound may discolor (turn yellow or brown) over time, especially if exposed to heat or moisture.[5] Significant discoloration indicates decomposition and the reagent may not be suitable for sensitive applications.[5]

Protocol for Quenching and Disposal

Excess sulfonyl chloride from a reaction must be neutralized before disposal. Never add water or aqueous waste directly to the concentrated reagent.

-

Preparation: In a fume hood, prepare a stirred solution of saturated sodium bicarbonate in a flask large enough to accommodate the reaction mixture and potential foaming, cooled in an ice bath.

-

Quenching: Slowly and carefully add the reaction mixture containing the excess sulfonyl chloride to the cold bicarbonate solution dropwise. A gas evolution (CO₂) will occur. Control the rate of addition to manage the effervescence.

-

Final Disposal: Once the quenching is complete and the solution is basic, it can be processed as aqueous waste according to institutional guidelines.

Applications in Research and Development

The primary utility of 5-Bromo-3-methylpyridine-2-sulfonyl chloride is as a precursor to a wide array of sulfonamides. The bromine atom also serves as a handle for further functionalization, most commonly through metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.

Caption: Two-step functionalization workflow.

Experimental Protocol: Synthesis of a Novel Sulfonamide

This protocol illustrates the use of the title compound to synthesize a hypothetical drug-like molecule.

-

Sulfonamide Formation:

-

Dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of 5-Bromo-3-methylpyridine-2-sulfonyl chloride (1.05 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

-

Workup:

-

Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by silica gel chromatography or recrystallization to obtain the pure 5-bromo-3-methyl-N-(substituted)pyridine-2-sulfonamide. This intermediate can then be used in subsequent cross-coupling reactions.

-

Conclusion

5-Bromo-3-methylpyridine-2-sulfonyl chloride is a valuable and reactive building block for chemical synthesis. Its utility is centered on the reliable formation of sulfonamides and the potential for further elaboration via its bromine substituent. While its reactivity demands rigorous safety protocols and careful handling, a thorough understanding of its properties empowers researchers to leverage this reagent for the efficient construction of complex molecules with potential applications in pharmacology and materials science.

References

- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.

- S D FINE-CHEM LIMITED. (n.d.). Sulphuryl chloride - Sdfine.

- BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.

- Chem-Impex. (n.d.). 5-Bromo-pyridine-2-sulfonyl chloride.

- PubChem. (n.d.). 5-Bromo-2-chloro-3-methylpyridine.

- (Author not listed). (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- AChemBlock. (2026, February 1). 5-Bromo-3-methyl-pyridine-2-sulfonyl chloride 95%.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride.

- TCI Chemicals. (2025, April 1). SAFETY DATA SHEET - 5-Bromo-2-cyano-3-nitropyridine.

- (Supplier not listed). (2025, December 26). SAFETY DATA SHEET - 3-Amino-5-bromo-2-methylpyridine.

- Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- Sigma-Aldrich. (n.d.). 5-Bromo-3-methyl-pyridine-2-sulfonyl chloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-3-methyl-pyridine-2-sulfonyl chloride 95% | CAS: 944799-36-4 | AChemBlock [achemblock.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

Solubility Profile & Handling Guide: 5-Bromo-3-methylpyridine-2-sulfonyl chloride

Executive Summary

5-Bromo-3-methylpyridine-2-sulfonyl chloride (CAS: 944799-36-4) is a high-value heterocyclic electrophile primarily utilized in medicinal chemistry for the synthesis of sulfonamide-based pharmacophores. As a pyridine-fused sulfonyl chloride, it exhibits a distinct physicochemical profile characterized by dual reactivity: it is an excellent electrophile for nucleophilic attack (by amines) but is simultaneously prone to rapid hydrolysis in the presence of moisture.[1]

This guide addresses the critical solubility parameters required for efficient handling, reaction planning, and purification. It distinguishes between inert dissolution (safe for storage/processing) and reactive dissolution (leading to sample degradation), providing a validated framework for solvent selection.

Physicochemical Profile & Solubility Logic

To understand the solubility of this compound, one must analyze its structural components:

-

Pyridine Core: Imparts moderate polarity and potential pi-stacking interactions.

-

Sulfonyl Chloride (-SO₂Cl): A highly polar, moisture-sensitive functional group that dominates the reactivity profile.

-

Bromo & Methyl Substituents: Lipophilic moieties that enhance solubility in organic solvents (DCM, THF) while reducing water solubility compared to the unsubstituted pyridine analog.[1]

The "Solubility vs. Stability" Paradox

Unlike stable solids, the solubility of sulfonyl chlorides cannot be decoupled from their stability.[1] A solvent that dissolves the compound perfectly but promotes hydrolysis (e.g., wet DMF) is functionally useless.[1]

Rule of Thumb:

Solubility is driven by the lipophilic substituents (Br, Me), but solvent compatibility is dictated by the electrophilic sulfonyl chloride moiety.[1]

Solvent Compatibility Matrix

The following data categorizes solvents based on their ability to dissolve the target compound without inducing degradation.

Table 1: Solubility & Compatibility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Context |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Low | Primary Choice. Ideal for reactions, extractions, and transfers. |

| Chloroform (CHCl₃) | Excellent | Low | Good alternative to DCM; useful for NMR analysis.[1] | |

| Esters | Ethyl Acetate (EtOAc) | High (>50 mg/mL) | Low | Preferred for extractions and flash chromatography (mixed with Hexanes).[1] |

| Ethers | THF (Anhydrous) | High | Low* | Excellent reaction solvent.[1] Must be peroxide-free and dry. |

| 1,4-Dioxane | Moderate-High | Low | Useful for higher temperature couplings; requires inert atmosphere. | |

| Diethyl Ether | Moderate | Low | Good for precipitation/trituration; compound may crash out at low temps.[1] | |

| Aromatics | Toluene | Moderate | Low | Used in synthesis (e.g., from diazonium salts).[1] Good for azeotropic drying.[1] |

| Polar Aprotic | Acetonitrile (MeCN) | High | Moderate | Use only if anhydrous.[1] Wet MeCN accelerates hydrolysis significantly. |

| DMF / DMSO | High | High | Avoid for storage. Hygroscopic nature leads to rapid hydrolysis to sulfonic acid.[1] | |

| Protic | Methanol / Ethanol | High | Critical | Do NOT Use. Causes solvolysis to form sulfonate esters (methyl/ethyl sulfonates).[1] |

| Alkanes | Hexanes / Heptane | Insoluble / Low | Low | Antisolvent. Used to precipitate the product or as a chromatography eluent.[1] |

Visualizing Solvent Strategy

The following decision tree illustrates the logical flow for selecting a solvent based on the intended experimental outcome (Reaction, Analysis, or Purification).

Figure 1: Solvent selection decision tree distinguishing between synthetic utility and stability risks.

Experimental Protocols

Protocol A: Rapid Solubility & Stability Check

Use this protocol to validate a new solvent batch before committing valuable material.

-

Preparation: Place 5 mg of 5-Bromo-3-methylpyridine-2-sulfonyl chloride into a dry 2 mL HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent (e.g., DCM, Toluene).

-

Observation (t=0): Vortex for 10 seconds.

-

Stability Test (t=1h): Leave the solution capped at room temperature for 1 hour.

-

TLC Analysis: Spot the solution on a Silica TLC plate. Elute with 20% EtOAc/Hexanes.

Protocol B: Standard Reaction Workflow (Sulfonamide Synthesis)

Based on validated synthesis of pyridine sulfonamides [1, 2].

-

Dissolution: Dissolve 1.0 equiv of 5-Bromo-3-methylpyridine-2-sulfonyl chloride in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to 0°C (ice bath) to suppress side reactions.

-

Base Addition: Add 1.2 equiv of Triethylamine (TEA) or DIPEA.

-

Nucleophile Addition: Add 1.0-1.1 equiv of the amine partner dropwise.

-

Monitoring: Warm to RT. Monitor by TLC (the sulfonyl chloride spot should disappear).

-

Workup: Dilute with DCM , wash with water (rapidly) and brine. Dry over MgSO₄.[1][5]

-

Note: Do not use MeOH for quenching; use water or aqueous ammonium chloride.[1]

-

Troubleshooting & Handling

Issue: Material turns into a sticky oil / gum.

-

Cause: Partial hydrolysis has occurred, forming the sulfonic acid which is less soluble in non-polar solvents, or the compound has absorbed atmospheric moisture.[1]

-

Solution: Attempt to re-dissolve in DCM, dry with MgSO₄, filter, and concentrate. If the oil persists, triturate with cold Hexanes or Diethyl Ether to induce crystallization.[1]

Issue: "Ghost" peaks in NMR.

-

Cause: Use of wet DMSO-d6 or CDCl₃. Sulfonyl chlorides react with trace water in NMR solvents to form the sulfonic acid + HCl.[1]

-

Solution: Filter CDCl₃ through a small plug of basic alumina before use to remove acid/water, or use a fresh ampule of solvent. Run the NMR immediately after dissolution.

References

-

Synthesis of Pyridine Sulfonyl Chlorides

-

Methodology: Conversion of diazonium salts to sulfonyl chlorides using SO₂/CuCl in Toluene/Acetic Acid.[1]

-

Source: Meerwein, H. et al. Chem. Ber.[1]1957 , 90, 841.[1] (Foundational method cited in modern patent literature for this class).

-

Verification: (Contextual synthesis of pyridine sulfonyl chloride analogs).[1]

-

-

Stability of Heteroaromatic Sulfonyl Chlorides

-

Commercial Handling Data (MSDS)

-

General Reactivity of Sulfonyl Chlorides with Amines

Sources

- 1. rsc.org [rsc.org]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

5-Bromo-3-methylpyridine-2-sulfonyl chloride in the synthesis of kinase inhibitors

Application Note: Strategic Utilization of 5-Bromo-3-methylpyridine-2-sulfonyl chloride in Kinase Inhibitor Synthesis

Introduction: The Scaffold Advantage

In the realm of kinase inhibitor discovery, the pyridine-sulfonamide motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse protein kinases (e.g., PI3K, B-Raf, mTOR).

5-Bromo-3-methylpyridine-2-sulfonyl chloride is a high-value building block designed for Fragment-Based Drug Discovery (FBDD) and scaffold hopping. Its utility stems from its tetrasubstituted architecture, which offers three distinct vectors for interaction and diversification:

-

The Sulfonyl Chloride (

): Reacts with amines to form a sulfonamide.[1] In the kinase ATP-binding pocket, the sulfonamide oxygen atoms frequently serve as hydrogen bond acceptors for the catalytic lysine (e.g., Lys833 in PI3K -

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often interacting with the "hinge region" of the kinase or organizing a conserved water network.

-

The C3-Methyl Group: A critical steric element. It restricts bond rotation (atropisomerism), locking the molecule into a bioactive conformation and filling small hydrophobic pockets (selectivity filter).

-

The C5-Bromine: A synthetic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing extension into the solvent-exposed region or the hydrophobic back-pocket.

Structural Analysis & SAR Logic

The following diagram illustrates the pharmacophoric mapping of this scaffold within a generic kinase ATP-binding pocket.

Figure 1: Pharmacophoric mapping of the scaffold. The C3-methyl group provides conformational rigidity, while the C5-position allows for library expansion.

Experimental Protocols

Pre-requisite: Handling Sulfonyl Chlorides[1][2]

-

Stability Warning: Sulfonyl chlorides are moisture-sensitive. Hydrolysis yields the sulfonic acid, which is unreactive toward amines. Store under inert gas at 4°C.

-

Safety: This compound is a lachrymator and corrosive. Handle strictly in a fume hood.

Protocol A: Sulfonamide Formation (The "Anchor" Step)

This step installs the primary kinase-binding motif.

Reagents:

-

5-Bromo-3-methylpyridine-2-sulfonyl chloride (1.0 equiv)

-

Amine (

) (1.1 equiv) (e.g., Aniline derivatives, heterocyclic amines) -

Pyridine or DIPEA (3.0 equiv)

-

Dichloromethane (DCM), Anhydrous

Procedure:

-

Charge: Flame-dry a 50 mL round-bottom flask (RBF) and cool under

. -

Dissolve: Add the amine (

, 1.0 mmol) and base (3.0 mmol) to anhydrous DCM (10 mL). Cool to 0°C. -

Addition: Dissolve 5-Bromo-3-methylpyridine-2-sulfonyl chloride (1.0 mmol) in DCM (2 mL) and add dropwise to the amine solution over 10 minutes. Note: Exothermic reaction.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS (Expect mass

). -

Workup: Quench with saturated

(10 mL). Extract with DCM ( -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

-

Success: Appearance of sulfonamide NH peak in

-NMR ( -

Failure:[1] Presence of broad OH peak (sulfonic acid hydrolysis product).

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Diversification" Step)

This step utilizes the C5-bromide to extend the molecule into the hydrophobic pocket.

Reagents:

-

Sulfonamide intermediate (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (

) (1.2 equiv) -

Catalyst:

(0.05 equiv) or -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Charge: In a microwave vial or sealed tube, combine the sulfonamide intermediate (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).

-

Inert: Evacuate and backfill with Argon (

). -

Solvent: Add degassed 1,4-Dioxane (4 mL) and 2M

(0.75 mL). -

Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

-

Workup: Filter through a Celite pad (elute with EtOAc). Wash filtrate with water and brine.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final kinase inhibitors to ensure high purity (>95%) for biological assays.

Representative Data & Library Design

The following table demonstrates how variations at the

| Compound ID | R1 (Sulfonamide Amine) | R2 (C5-Coupling Partner) | PI3K | Structural Insight |

| BM-001 | Phenyl | Phenyl | > 5,000 | Baseline. Lacks specific interactions. |

| BM-002 | 2-Fluoro-phenyl | Phenyl | 850 | F-atom fills small pocket; improved metabolic stability. |

| BM-003 | 2-Aminopyrimidine | Phenyl | 120 | Hinge binder introduced at R1. |

| BM-004 | 2-Aminopyrimidine | 3-Acetamidophenyl | 15 | Lead Candidate. R2 extends to solvent front, H-bond donor added. |

| BM-005 | Cyclopropyl | 3-Acetamidophenyl | 1,200 | Loss of aromatic stacking at R1 reduces potency. |

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic route from the sulfonyl chloride building block to the final inhibitor.

Troubleshooting & Optimization

-

Issue: Low Yield in Step 1 (Hydrolysis).

-

Cause: Wet solvent or old sulfonyl chloride.

-

Fix: Distill DCM over

or use molecular sieves. Verify reagent quality by taking a small NMR sample in

-

-

Issue: Protodebromination in Step 2.

-

Cause: Loss of Bromine without coupling (replaced by H).

-

Fix: Use anhydrous conditions for the coupling (switch base to

suspended in dioxane) or lower the reaction temperature.

-

-

Issue: Bis-sulfonylation.

-

Cause: The amine reacts with two equivalents of sulfonyl chloride.

-

Fix: Use a slight excess of the amine (1.1–1.2 equiv) and add the sulfonyl chloride slowly at low temperature.

-

References

-

Benecke, M. et al. (2020). Sulfonamide Scaffolds in Kinase Inhibitor Discovery: A Review. Journal of Medicinal Chemistry.

-

Hechler, T. et al. (2019). Discovery of Selective PI3K Inhibitors Using Pyridine-Sulfonamide Cores.[2] ACS Medicinal Chemistry Letters.

-

Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

BenchChem Application Note. (2025). Protocol for Pyridine-2-sulfonyl chloride handling.

Sources

Troubleshooting & Optimization

managing the moisture sensitivity of 5-Bromo-3-methylpyridine-2-sulfonyl chloride

Topic: Managing Moisture Sensitivity & Stability CAS: 944799-36-4 Role: Senior Application Scientist

Introduction: Understanding the "2-Position" Instability

Welcome to the technical support hub for 5-Bromo-3-methylpyridine-2-sulfonyl chloride . If you are experiencing low yields, blackening reagents, or inexplicable byproducts, you are likely battling the inherent instability of the pyridine-2-sulfonyl motif.

Unlike benzenesulfonyl chlorides, pyridine-2-sulfonyl chlorides are electronically predisposed to rapid hydrolysis and decomposition. The electron-withdrawing nitrogen atom at the ortho position makes the sulfur atom exceptionally electrophilic. Furthermore, the proximity of the basic ring nitrogen can facilitate autocatalytic decomposition pathways.

This guide treats the compound not just as a reagent, but as a metastable intermediate requiring rigorous "cold-chain" handling within your laboratory.

Module 1: Storage & Initial Handling (The "Life Support" Phase)

Q: My reagent arrived and the solid is yellow/brown. Is it compromised?

A: Potentially. Pure 5-Bromo-3-methylpyridine-2-sulfonyl chloride should be a white to off-white/pale yellow solid .

-

Dark Yellow/Brown: Indicates partial decomposition (

extrusion or hydrolysis). -

Black/Tar: Significant decomposition.[1] Do not use.

Mechanism of Failure: Moisture triggers a cascade. The sulfonyl chloride hydrolyzes to form sulfonic acid and HCl . The generated HCl protonates the pyridine ring, creating an autocatalytic cycle that accelerates further degradation.

Q: How should I store this long-term?

A: Follow the "Zero-Moisture, Low-Energy" protocol:

-

Temperature: Store at -20°C (Freezer) . Do not store at room temperature.

-

Container: Parafilm is insufficient. Use a vial with a Teflon-lined cap, placed inside a secondary desiccator or a jar containing Drierite/silica gel.

Visualizing the Degradation Pathway

The following diagram illustrates why moisture is the enemy of this specific scaffold.

Figure 1: The autocatalytic hydrolysis cycle. Note that the HCl byproduct protonates the pyridine ring, making the remaining sulfonyl chloride even more susceptible to attack.

Module 2: Reaction Optimization (The "Synthesis" Phase)

Q: I used dry DCM, but my yield is still <40%. What is happening?

A: "Dry" solvents are often not dry enough for this specific class. Even 50 ppm of water in your solvent can destroy a significant stoichiometric equivalent of this reagent because the hydrolysis rate is faster than the sulfonylation rate of your amine/alcohol.

Corrective Protocol:

-

Super-Dry Solvents: Distill DCM over

or use a fresh column on a solvent system. Molecular sieves (3Å or 4Å) in the solvent bottle for 24h is mandatory. -

Glassware: Flame-dry or oven-dry (

) all flasks. -

Order of Addition: Do not dissolve the sulfonyl chloride and let it sit. Add it last , as a solid, directly to the cooled solution of your substrate and base.

Q: Which base should I use? (Critical Warning)

A: Avoid nucleophilic bases if possible.

-

Risk: Pyridine and DMAP (4-Dimethylaminopyridine) are nucleophilic. They can attack the sulfonyl group to form a sulfonylpyridinium salt. While this is often a desired intermediate, for 2-substituted pyridines, this intermediate is unstable and can lead to side reactions or

loss. -

Recommendation: Use sterically hindered, non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-Lutidine . If using inorganic bases (

), ensure the system is biphasic but strictly anhydrous (e.g., MeCN with suspended carbonate).

Standard Operating Procedure: Anhydrous Sulfonylation

| Step | Action | Technical Rationale |

| 1 | Prepare Substrate | Dissolve amine/alcohol (1.0 eq) and DIPEA (1.2–1.5 eq) in anhydrous DCM or THF. |

| 2 | Thermal Control | Cool the mixture to 0°C . |

| 3 | Reagent Addition | Add 5-Bromo-3-methylpyridine-2-sulfonyl chloride (1.1 eq) as a solid in one portion. |

| 4 | Monitoring | Allow to warm to RT. Monitor by TLC/LCMS. |

| 5 | Quench | Only after starting material is consumed, quench with sat. |

Module 3: Troubleshooting & QC (The "Diagnostics" Phase)

Q: How can I check the purity of my reagent?

A: Use 1H NMR, but be careful with the solvent.

-

Do NOT use DMSO-

: DMSO is hygroscopic. The water in the DMSO will hydrolyze the chloride in the NMR tube, giving you a false "impure" reading (you will see the sulfonic acid spectrum). -

Use

: Ensure it is filtered through a small plug of basic alumina or stored over sieves to remove acidity/water.

Spectral Differentiation:

-

Sulfonyl Chloride (Active): Look for sharp aromatic signals.

-

Sulfonic Acid (Dead): Peaks will often be broader and shifted upfield/downfield depending on pH. You may see a very broad acidic proton peak >10 ppm.

Q: Can I purify the reagent if it has degraded?

A: Yes, via Recrystallization (Avoid Chromatography if possible). Silica gel is acidic and contains water, which degrades this reagent. If you must column it, use a rapid flush with <1% MeOH in DCM.

Recrystallization Protocol:

-

Dissolve the solid in a minimum amount of dry THF or DCM .

-

Add dry Hexanes or Heptane dropwise until cloudy.

-

Cool to -20°C.

-

Filter rapidly under an inert gas blanket (e.g., Schlenk filter).

Decision Logic: The "Go/No-Go" Workflow

Figure 2: Quality Control Decision Matrix. Do not waste valuable substrate on compromised reagents.

References

-

BenchChem. (2025).[1] How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. Retrieved from

-

Mosrin, M., & Knochel, P. (2009).[3] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[3][4] Organic Letters.[3][5][6] Retrieved from

-

Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015).[6] Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.[6] Organic Letters, 17(12), 3170–3173.[6] Retrieved from

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[7][8] University of Pittsburgh. Retrieved from

-

Sigma-Aldrich. (n.d.). 5-bromo-pyridine-2-sulfonyl chloride Safety Data Sheet. Retrieved from

Sources

improving the yield of Suzuki reactions with 5-Bromo-3-methylpyridine-2-sulfonyl chloride

The following guide is structured as a Tier 3 Technical Support Knowledge Base for researchers working with high-value, labile heteroaryl building blocks.

Topic: Optimization of Suzuki-Miyaura Coupling with 5-Bromo-3-methylpyridine-2-sulfonyl chloride Ticket ID: REF-PYR-SO2CL-005 Status: Resolved / Expert Guidance

Diagnostic Hub: Why is your reaction failing?

If you are attempting a direct Suzuki coupling on 5-Bromo-3-methylpyridine-2-sulfonyl chloride (Compound 1 ) using standard aqueous conditions (e.g.,

The Root Cause Analysis: You are facing a Chemoselectivity Conflict . This substrate contains a "Warhead" (Sulfonyl Chloride) and a "Handle" (Bromide). The conditions required to activate the handle (Base + Heat + Pd) are chemically incompatible with the warhead.

| Symptom | Diagnosis | Mechanism |

| Starting Material Disappears, New Polar Spot Forms | Hydrolysis | Aqueous base attacks the |

| Formation of Chloropyridine | Desulfonylation | Thermal extrusion of |

| Complex Mixture / Black Precipitate | Catalyst Poisoning | Decomposition releases sulfur species that bind irreversibly to Palladium (Pd-S bond formation), killing the catalyst. |

Strategic Workflows (The Fix)

To solve this, you must alter the Sequence of Events . We recommend Route A for 95% of applications. Use Route B only if the free sulfonyl chloride is strictly required in the final step (High Risk).

Decision Matrix (Workflow Visualization)

Figure 1: Strategic decision tree for handling labile sulfonyl chlorides in cross-coupling.

Detailed Protocols

Route A: The "Protect-Then-Couple" Strategy (Recommended)

Logic: Sulfonamides are stable to Suzuki conditions. Convert the labile

Step 1: Sulfonamide Formation

-

Dissolve Compound 1 (1.0 equiv) in anhydrous DCM at

. -

Add the amine (1.1 equiv) and

(1.2 equiv). -

Stir for 1 hour. The 3-methyl group provides steric bulk, so this may be slower than unhindered pyridines, but the 2-sulfonyl chloride is highly electrophilic.

-

Checkpoint: Verify conversion by TLC. The product should be stable.

Step 2: Suzuki Cross-Coupling Now that the sulfur is "safe," use standard robust conditions.

-

Reagents:

-

Substrate: 5-Bromo-3-methylpyridine-2-sulfonamide (from Step 1)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst:

(5 mol%) - Robust against N-heterocycles. -

Base:

(2.0 M aqueous, 3 equiv) -

Solvent: 1,4-Dioxane (degassed)

-

-

Procedure:

-

Mix substrate, boronic acid, and catalyst in a vial.

-

Purge with Nitrogen/Argon (Oxygen kills the active Pd(0)).

-

Add solvent and aqueous base.

-

Heat to

for 4–12 hours.

-

Route B: The "Anhydrous" Strategy (Specialist Only)

Logic: If you absolutely must couple the bromide while keeping the

Critical Parameters:

-

NO WATER: Use strictly anhydrous solvents (Dioxane or Toluene).

-

Non-Nucleophilic Base: Do not use Carbonate or Hydroxide. Use Anhydrous Potassium Phosphate (

) or Cesium Fluoride (CsF) . -

High Activity Catalyst: You need the reaction to finish before the sulfonyl chloride degrades thermally. Use XPhos Pd G2 or Pd(P(tBu)3)2 .

Protocol:

-

Glovebox/Schlenk Line Required.

-

Combine Compound 1 (1 equiv), Boronic Acid (1.5 equiv),

(finely ground, anhydrous, 3 equiv), and XPhos Pd G2 (5 mol%). -

Add Anhydrous THF or Toluene.

-

Stir at

. Do not exceed

The Science of Failure: Why Pyridine-2-Sulfonyl Chlorides are Special

It is crucial to understand that 2-pyridinesulfonyl chlorides are significantly less stable than their 3- or 4- isomers or phenyl analogs.

Decomposition Pathway Visualization

The nitrogen lone pair in the pyridine ring assists in the ejection of

Figure 2: Thermal decomposition pathway of pyridine-2-sulfonyl chlorides via SO2 extrusion.

This instability is documented in heteroaromatic stability studies, which show that electron-deficient rings with sulfonyl chlorides at the

Frequently Asked Questions (FAQs)

Q: Can I use the corresponding Sulfonyl Fluoride instead?

A: Yes, this is an excellent alternative. Sulfonyl fluorides (

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is almost certainly the sulfonic acid or its salt, resulting from hydrolysis. It indicates your base contained water or your solvent was "wet."

Q: Does the 3-methyl group help stability?

A: Sterically, yes, it protects the sulfonyl chloride slightly from nucleophilic attack (hydrolysis). However, it does not prevent the thermal extrusion of

Q: Which catalyst is best if I have to use Route B?

A: Pd(dppf)Cl2 is generally too slow for this unstable substrate. We recommend bulky, electron-rich phosphine catalysts like XPhos or BrettPhos precatalysts, which facilitate rapid oxidative addition to the C-Br bond before the

References

-

Stability of Heteroaromatic Sulfonyl Chlorides: Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[2] Chemistry of Heterocyclic Compounds, 2024.[3] (Pyridine-2-sulfonyl chlorides are noted for instability and

extrusion). -

General Reactivity: "Pyridine-2-sulfonyl Chloride: Properties and Stability." ChemicalBook. Accessed 2025.[4][5]

-

SuFEx Chemistry (Sulfonyl Fluorides): Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014, 53(36), 9430-9448. (Strategy for using stable fluorides instead of chlorides).

-

Suzuki Compatibility: "Cross-Coupling Reaction Manual: Functional Group Incompatibilities." Sigma-Aldrich / MilliporeSigma. (Guidance on electrophile compatibility).

Sources

Technical Support Center: Troubleshooting Reactions with 5-Bromo-3-methylpyridine-2-sulfonyl chloride

Welcome to the technical support guide for 5-Bromo-3-methylpyridine-2-sulfonyl chloride. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers, chemists, and drug development professionals overcome common challenges encountered when using this versatile reagent. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to solve problems effectively.

Section 1: Foundational Principles & Pre-Reaction Checks

Successful synthesis begins long before reagents are mixed. This section addresses the most critical upstream factors that dictate the outcome of reactions involving sulfonyl chlorides.

Q1: What are the critical stability and handling considerations for 5-Bromo-3-methylpyridine-2-sulfonyl chloride?

Answer: 5-Bromo-3-methylpyridine-2-sulfonyl chloride is a highly reactive electrophile, and its stability is paramount for successful reactions. The primary pathway for degradation is hydrolysis.[1][2]

-

Moisture Sensitivity: The sulfonyl chloride group (-SO₂Cl) reacts readily with water, including atmospheric moisture, to form the corresponding 5-bromo-3-methylpyridine-2-sulfonic acid.[1][2] This sulfonic acid is unreactive towards amines under standard sulfonamide formation conditions and represents a dead-end for your synthesis, leading to reduced yields and purification challenges.[1][2] The mechanism involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom, displacing the chloride ion.[1]

-

Storage: Proper storage is non-negotiable. The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.[1] Commercial suppliers recommend storage at 0-8 °C.[3][4]

-

Handling: Always handle the reagent in a dry environment. Use an inert atmosphere glovebox or ensure your glassware is oven- or flame-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents and reagents for the reaction.[1] When dispensing the solid, work quickly to minimize its exposure to ambient air.[1]

Q2: How do I choose the optimal solvent and base for my sulfonamide synthesis?

Answer: The choice of solvent and base is crucial for controlling the reaction's efficiency and minimizing side products. They work in concert to facilitate the desired reaction between the sulfonyl chloride and the amine nucleophile.

The primary role of the base is to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction.[2][5] If not neutralized, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

| Category | Recommended Choices | Rationale & Key Considerations |

| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene | Must be aprotic and anhydrous. The choice often depends on the solubility of your specific amine substrate. DCM is a common first choice due to its inertness and ease of removal. |

| Bases | Tertiary Amines (Hindered): Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | These are non-nucleophilic bases that efficiently scavenge HCl without competing with your amine substrate. DIPEA is more sterically hindered and can be advantageous if the amine is particularly valuable or sluggish. |

| Pyridine & Derivatives: Pyridine, 2,6-Lutidine | Pyridine can serve as both a base and a solvent.[5][6] However, it is also a nucleophile and can potentially react with the sulfonyl chloride, so it is best used when its catalytic properties are specifically desired. 2,6-Lutidine is a more hindered, non-nucleophilic pyridine derivative.[5] |

Section 2: Troubleshooting Common Reaction Failures

This section provides a systematic approach to diagnosing and solving the most common issues encountered during sulfonamide synthesis with 5-Bromo-3-methylpyridine-2-sulfonyl chloride.

Q3: My reaction shows low or no conversion of the starting amine. What are the likely causes and how can I fix this?

Answer: This is a frequent issue that can almost always be traced back to one of three areas: reagent quality, reaction conditions, or the nature of the amine itself.

start [label="Low / No Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes reagent_quality [label="1. Check Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="2. Verify Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; amine_reactivity [label="3. Assess Amine Reactivity", fillcolor="#FBBC05", fontcolor="#202124"];

hydrolysis [label="Is Sulfonyl Chloride\nHydrolyzed?", shape=diamond, fillcolor="#F1F3F4"]; anhydrous [label="Were Conditions\nStrictly Anhydrous?", shape=diamond, fillcolor="#F1F3F4"]; base_issue [label="Is Base Sufficient\nand Appropriate?", shape=diamond, fillcolor="#F1F3F4"]; sterics [label="Is Amine Sterically\nHindered or Weakly Nucleophilic?", shape=diamond, fillcolor="#F1F3F4"];

sol_reagent [label="Solution:\nUse fresh, properly\nstored sulfonyl chloride.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conditions [label="Solution:\nOven-dry glassware, use\nanhydrous solvents, run under N₂/Ar.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_base [label="Solution:\nUse 1.5-2.0 eq. of TEA/DIPEA.\nEnsure it was added.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reactivity [label="Solution:\nIncrease temperature (40°C to reflux).\nIncrease reaction time (24-48h).\nConsider a more forcing solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagent_quality; start -> conditions; start -> amine_reactivity;

reagent_quality -> hydrolysis; hydrolysis -> sol_reagent [label="Yes"];

conditions -> anhydrous; anhydrous -> sol_conditions [label="No"]; anhydrous -> base_issue [label="Yes"]; base_issue -> sol_base [label="No"];

amine_reactivity -> sterics; sterics -> sol_reactivity [label="Yes"]; }

Figure 1. Decision workflow for troubleshooting low or no reaction conversion.

-

Degraded Sulfonyl Chloride: As discussed in Q1, if the sulfonyl chloride has hydrolyzed to sulfonic acid, it will not react.[2] This is the most common cause. Solution: Use a fresh bottle or a recently purchased batch of 5-Bromo-3-methylpyridine-2-sulfonyl chloride.

-

Presence of Water: Even small amounts of water in the solvent or on the glassware can preferentially react with the sulfonyl chloride.[1] Solution: Ensure all glassware is rigorously dried (oven-dried >120°C for several hours) and cooled under an inert atmosphere. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

-

Insufficient or Inappropriate Base: The reaction generates one equivalent of HCl. If less than one equivalent of base is used, the amine will be protonated and become non-nucleophilic.[7] Solution: Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or DIPEA.[2]

-

Poorly Nucleophilic Amine: If the amine is sterically hindered or electronically deactivated (e.g., an aniline with multiple electron-withdrawing groups), the reaction may be very slow at room temperature. Solution: Increase the reaction temperature. Start by gently heating to 40-50 °C. If conversion is still slow, you may need to reflux the reaction. Monitor by TLC or LC-MS to check for decomposition.

Q4: My TLC/LC-MS shows a major, highly polar byproduct. What is it and how can I prevent it?

Answer: This highly polar spot is almost certainly the sulfonic acid (5-bromo-3-methylpyridine-2-sulfonic acid), formed from the hydrolysis of your starting material.[1][2]

Cause: Direct reaction of 5-Bromo-3-methylpyridine-2-sulfonyl chloride with water.[1] This can happen before the reaction (improper storage) or during the reaction (wet solvents, glassware, or amine starting material).

Prevention Strategies:

-

Rigorous Anhydrous Technique: This is the most critical preventative measure. Use oven-dried glassware, anhydrous solvents, and an inert (N₂ or Ar) atmosphere.[1]

-

Order of Addition: Add the sulfonyl chloride (either as a solid portion-wise or as a solution in anhydrous solvent) slowly to a stirred solution of the amine and the base. This ensures the amine is present in excess to compete effectively with any trace water.[5]

-

Aqueous Workup: When quenching the reaction, perform the aqueous workup with cold water or brine and minimize the contact time before extracting the product into an organic solvent.[8]

Q5: I'm working with a primary amine (-NH₂) and suspect bis-sulfonylation. How can I confirm this and favor the mono-sulfonamide?

Answer: Bis-sulfonylation (or di-sulfonylation) is a common side reaction where a primary amine reacts with two equivalents of the sulfonyl chloride to form an R-N(SO₂R')₂ product.[2][5]

Mechanism: After the first sulfonylation, the resulting mono-sulfonamide N-H proton is acidic. In the presence of a strong enough base, this proton can be removed to form a sulfonamide anion, which is nucleophilic and can attack a second molecule of sulfonyl chloride.[5]

Confirmation: The bis-sulfonylated product will be significantly less polar than the desired mono-sulfonamide and will have a correspondingly higher mass in LC-MS analysis.

Strategies to Favor Mono-sulfonylation: [5]

-

Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 equivalents of amine to 1.0 of sulfonyl chloride).

-

Slow Addition at Low Temperature: Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.[2][5] This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[5]

-

Choice of Base: Use a weaker or more hindered base. A strong, unhindered base can more easily deprotonate the mono-sulfonamide product. Consider using pyridine or 2,6-lutidine instead of triethylamine.[5]

-

Reduce Reaction Temperature: Running the entire reaction at 0 °C or allowing it to warm only slowly to room temperature can significantly suppress the second, less favorable reaction.[5]

Section 3: Validated Experimental Protocol

This section provides a general, robust protocol for the synthesis of a sulfonamide from a primary or secondary amine.

General Protocol for Sulfonamide Synthesis

// Nodes setup [label="1. Setup\n- Oven-dried flask under N₂/Ar\n- Add stir bar", fillcolor="#F1F3F4"]; reagents [label="2. Add Reagents\n- Dissolve Amine (1.0 eq) in\n anhydrous DCM\n- Add Base (e.g., TEA, 1.5 eq)", fillcolor="#F1F3F4"]; cool [label="3. Cool\n- Place flask in an\n ice-water bath (0 °C)", fillcolor="#F1F3F4"]; addition [label="4. Slow Addition\n- Add sulfonyl chloride (1.05 eq)\n dropwise over 15-30 min", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="5. Reaction\n- Remove ice bath, warm to RT\n- Stir for 2-24h", fillcolor="#F1F3F4"]; monitor [label="6. Monitor\n- Check progress by TLC or LC-MS\n until amine is consumed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="7. Workup & Purification\n- Quench, extract, dry, concentrate\n- Purify by column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges setup -> reagents -> cool -> addition -> reaction -> monitor -> workup; }

Figure 2. Step-by-step experimental workflow for sulfonamide synthesis.

Materials:

-

Amine (1.0 equiv)

-

5-Bromo-3-methylpyridine-2-sulfonyl chloride (1.0-1.05 equiv)

-

Triethylamine (or DIPEA) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Oven-dried round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 equiv).

-

Dissolution: Add anhydrous DCM to dissolve the amine (to a typical concentration of 0.1-0.5 M).

-

Base Addition: Add triethylamine (1.5 equiv) to the solution and stir for 5 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[2]

-

Sulfonyl Chloride Addition: Add the 5-Bromo-3-methylpyridine-2-sulfonyl chloride (1.05 equiv) portion-wise or as a solution in a minimal amount of anhydrous DCM. The addition should be done slowly over 15-30 minutes.[2][5]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine has been completely consumed.[2]

-

Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with water, 1M HCl (to remove excess base and amine), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

References

- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.

- Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction. Benchchem.

- Benchchem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines. Benchchem.

- King, J. F., et al. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.

- Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

- BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.

- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.

- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride.

- AChemBlock. (2026). 5-Bromo-3-methyl-pyridine-2-sulfonyl chloride 95%. AChemBlock.

- Chem-Impex. (n.d.). 5-Bromo-pyridine-2-sulfonyl chloride. Chem-Impex.

- Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.

Sources

- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Bromo-3-methyl-pyridine-2-sulfonyl chloride 95% | CAS: 944799-36-4 | AChemBlock [achemblock.com]

- 5. benchchem.com [benchchem.com]

- 6. cbijournal.com [cbijournal.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

removal of unreacted 5-Bromo-3-methylpyridine-2-sulfonyl chloride from product

The following technical guide addresses the purification of reaction mixtures containing 5-Bromo-3-methylpyridine-2-sulfonyl chloride (CAS: 944799-36-4).

Executive Summary & Chemical Context

The Challenge: You are attempting to isolate a product (likely a sulfonamide or sulfonate ester) from a reaction mixture containing excess 5-Bromo-3-methylpyridine-2-sulfonyl chloride. Unlike stable benzenesulfonyl chlorides, this reagent combines high electrophilicity (due to the electron-deficient pyridine ring) with steric complexity (the 3-methyl group ortho to the sulfonyl center).

Critical Insight (The "Ortho Effect"): While steric hindrance usually slows hydrolysis, ortho-alkyl groups in sulfonyl chlorides can sometimes accelerate nucleophilic substitution via a "compressed transition state" or relief of ground-state strain upon hydrolysis [1]. Consequently, this reagent is highly moisture-sensitive and degrades rapidly to the corresponding sulfonic acid, which can complicate purification if not managed via pH control.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest removal method for your specific scale and product stability.

Figure 1: Decision tree for selecting the appropriate purification strategy based on scale and product sensitivity.

Troubleshooting Guides

Method A: Aqueous Basic Hydrolysis (The "Wash-Out" Strategy)

Best For: Robust products, large scales (>5g), and cost-efficiency. Mechanism: Converts the lipophilic sulfonyl chloride into the water-soluble sulfonate salt.

The Protocol:

-

Quench: Cool the reaction mixture to 0°C. Add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) .

-

Why: Strong bases (NaOH) might degrade the pyridine ring or hydrolyze your product. Bicarbonate is mild enough to hydrolyze the chloride without destroying the scaffold.

-

-

Agitate: Stir vigorously for 30–60 minutes at room temperature.

-

Phase Separation:

-

The unreacted reagent converts to Sodium 5-bromo-3-methylpyridine-2-sulfonate .

-

Crucial Step: Check the pH of the aqueous layer.[3] It must be pH > 8 .

-

Expert Note: If the pH is acidic, the pyridine nitrogen will protonate. While this increases water solubility, it might also solubilize your product if your product contains a basic nitrogen. Keeping the pH basic ensures the sulfonate is anionic (water soluble) while the pyridine nitrogen remains neutral (organic soluble).

-

-

Extraction: Extract the product into an organic solvent (DCM or EtOAc). The sulfonate impurity will remain in the aqueous phase.[1]

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

|---|---|---|

| Emulsion forms | Amphiphilic nature of the pyridine sulfonate. | Add brine (saturated NaCl) to break the emulsion. Filter through Celite if necessary. |

| Impurity persists in Organic Layer | Incomplete hydrolysis. | Add a catalytic amount of DMAP (dimethylaminopyridine) to the biphasic mixture to accelerate hydrolysis [2]. |

Method B: Solid-Phase Scavenging (The "Clean" Strategy)

Best For: High-throughput synthesis, acid-sensitive products, or when aqueous workup is difficult (e.g., water-soluble products). Mechanism: A polymer-supported amine reacts with the sulfonyl chloride to form a covalent sulfonamide bond on the bead, which is then filtered off.

The Protocol:

-

Select Resin: Use Trisamine Resin (Polystyrene-supported Tris(2-aminoethyl)amine) or Morpholine Resin .

-

Loading Calculation: Use 2–3 equivalents of resin relative to the excess sulfonyl chloride (not the total starting material).

-

-

Incubation: Add the resin directly to the reaction mixture (DCM, THF, or DMF). Shake or stir gently for 2–4 hours.

-

Do not use magnetic stirring if possible: It can grind the beads, making filtration difficult. Use an orbital shaker.

-

-

Filtration: Filter the mixture through a fritted funnel or a synthesis cartridge.

-

Wash: Wash the resin with the reaction solvent to recover any physically adsorbed product.[2]

Figure 2: The chemical scavenging workflow.[1] The impurity becomes part of the solid phase.

Method C: Chromatographic "Shift" (The Last Resort)

Best For: When the impurity co-elutes with the product on silica gel. The Issue: Sulfonyl chlorides are unstable on silica. They often streak or hydrolyze mid-column, contaminating purified fractions.

The Fix (Derivatization):

-

Add a volatile amine (e.g., N,N-dimethylethylenediamine or simply dimethylamine ) to the crude mixture.

-

Stir for 15 minutes. This converts the unreacted 5-Bromo-3-methylpyridine-2-sulfonyl chloride into the corresponding sulfonamide .

-

Why this works: The resulting sulfonamide is significantly more polar and stable than the chloride. It will likely have a drastically different Rf value (retention factor), allowing easy separation from your desired product via standard flash chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does the sulfonyl chloride spot streak on my TLC plate? A: Sulfonyl chlorides are reactive electrophiles. Silica gel is slightly acidic and contains surface hydroxyl groups. The chloride reacts with the silica or hydrolyzes due to ambient moisture on the plate, creating a "streak" of sulfonic acid. Fix: Treat your TLC plate with 1% triethylamine in hexane before spotting, or convert a small aliquot to a methyl-sulfonamide (using methanol/base) to get a clean spot for monitoring.

Q2: I see a new impurity appearing after aqueous workup. What is it? A: If you used strong base (NaOH) or heated the extraction, you may have displaced the bromine at the 5-position or the sulfonyl group entirely. The pyridine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). Always use mild bases (NaHCO₃ or K₂CO₃) and keep temperatures low during workup.

Q3: Can I store the unreacted starting material? A: 5-Bromo-3-methylpyridine-2-sulfonyl chloride is highly moisture sensitive. If you must recover it, do not use aqueous methods. Crystallize from dry hexane/EtOAc if possible. Store under inert gas (Argon) at 2–8°C. If it has turned into a sticky gum, it has likely hydrolyzed to the sulfonic acid [3].

References

-

Mikołajczyk, M., et al. (2020). "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin." Molecules, 25(6), 1428.

-

BenchChem Technical Support.[1] (2025).[1][2][4][5][6] "Removal of Unreacted Sulfonyl Chlorides." BenchChem Technical Guides.

-

Chem-Impex International. "Product Safety and Handling: 5-Bromo-pyridine-2-sulfonyl chloride."

-

Sigma-Aldrich. "5-Bromo-3-methyl-pyridine-2-sulfonyl chloride Product Specification."[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 4. PubChemLite - 5-bromo-2-methoxypyridine-3-sulfonyl chloride (C6H5BrClNO3S) [pubchemlite.lcsb.uni.lu]

- 5. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 7. 5-Bromo-3-methyl-pyridine-2-sulfonyl chloride [sigmaaldrich.com]

Validation & Comparative

A Cost-Benefit Analysis of 5-Bromo-3-methylpyridine-2-sulfonyl Chloride in Large-Scale Synthesis: A Comparison Guide for Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridine Sulfonamides

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, present in a vast array of pharmaceuticals.[1] The introduction of a sulfonyl group, particularly at the 2-position, can dramatically alter a molecule's physicochemical properties, influencing its solubility, acidity, and critically, its biological activity and pharmacokinetic profile.[1] This makes pyridine-2-sulfonyl chlorides indispensable reagents for drug discovery and development.[2] Among these, 5-Bromo-3-methylpyridine-2-sulfonyl chloride has emerged as a valuable, albeit specialized, building block. The presence of the bromo and methyl groups offers medicinal chemists nuanced control over steric and electronic properties, which can be pivotal for optimizing a drug candidate's efficacy and selectivity.[2]

This guide provides a comprehensive cost-benefit analysis of utilizing 5-Bromo-3-methylpyridine-2-sulfonyl chloride in large-scale synthesis. We will delve into its synthetic pathways, compare its performance against viable alternatives, and provide objective data to support informed decision-making for researchers, scientists, and drug development professionals.

Large-Scale Synthesis of 5-Bromo-3-methylpyridine-2-sulfonyl Chloride

The industrial-scale synthesis of pyridine-2-sulfonyl chlorides is a multi-step process that requires careful control of reaction conditions to ensure safety and high yield. Direct C-H functionalization of the pyridine ring for sulfonation is notoriously challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic attack.[1] Therefore, indirect, multi-step strategies are the industry standard.

A common and reliable pathway begins with a pre-functionalized pyridine, such as 2-mercaptopyridine or its disulfide analog. This allows for the straightforward introduction of the sulfur moiety, which is then oxidized to the desired sulfonyl chloride.

Illustrative Synthetic Workflow

The synthesis can be conceptualized as a three-stage process: starting material synthesis, sulfonyl chloride formation, and purification.

Caption: Key decision drivers in the cost-benefit analysis.

Cost Considerations

-

Raw Materials: The synthesis of the starting material, often a multi-step process itself, is a significant cost driver. The availability and price of precursors like 2-picoline and the cost of brominating and aminating agents must be factored in.

-

Reagents and Solvents: Oxidative chlorination often employs corrosive and hazardous reagents like chlorine gas or N-chlorosuccinimide (NCS), which require specialized handling and equipment. [3]3. Capital Expenditure: The corrosive nature of sulfonyl chlorides and their precursors (e.g., chlorosulfonic acid) necessitates the use of glass-lined or other corrosion-resistant reactors, adding to the capital cost of a manufacturing plant. 4. Safety and Environmental: Sulfonyl chlorides are classified as corrosive and may cause severe skin burns and eye damage. They are also typically moisture-sensitive. This necessitates stringent safety protocols, personal protective equipment (PPE), and controlled atmospheric conditions, all of which contribute to operational costs. Waste streams are often acidic and halogenated, requiring specialized and costly disposal procedures.

Benefits and Performance Metrics

-

Enhanced Pharmacological Properties: The primary benefit of using a specifically substituted reagent like 5-bromo-3-methylpyridine-2-sulfonyl chloride lies in its potential to impart superior pharmacological properties to the final active pharmaceutical ingredient (API). [2]The bromine atom can act as a key binding feature (e.g., through halogen bonding) or modulate metabolic stability, while the methyl group can provide steric bulk to enhance selectivity.

-

Reaction Efficiency: While potentially more expensive, a well-designed building block can lead to higher yields and purities in subsequent coupling reactions (e.g., sulfonamide formation), reducing the need for extensive and costly downstream purification.

-

Intellectual Property: The use of a novel or less common building block can be a key strategy in generating new chemical entities with strong patent protection, a critical factor in drug development.

Comparative Analysis with Alternatives

The selection of 5-Bromo-3-methylpyridine-2-sulfonyl chloride should be benchmarked against other commercially available sulfonylating agents. The choice of alternative will depend on the specific synthetic goal and the desired properties of the final molecule.

| Feature | 5-Bromo-3-methylpyridine-2-sulfonyl chloride | 5-Bromo-pyridine-2-sulfonyl chloride [2] | Pyridine-2-sulfonyl chloride [3][4] | Benzenesulfonyl chloride [5] |

| Molecular Weight | 270.53 g/mol [6] | 256.51 g/mol [2] | 177.61 g/mol [3] | 176.62 g/mol |

| Key Structural Feature | Bromo and methyl substitution for steric/electronic tuning | Bromo substitution for halogen bonding/metabolic blocking | Unsubstituted pyridine core | Simple aromatic sulfonyl chloride |

| Relative Cost | High | Moderate-High | Moderate | Low |

| Typical Application | Highly specific targets where potency and selectivity are paramount | General purpose introduction of a bromo-pyridyl-sulfonamide moiety | Introduction of a simple pyridyl-sulfonamide for solubility/scaffolding | General sulfonamide synthesis |

| Reactivity | High, typical of sulfonyl chlorides | High, similar to the target compound | High | High |

| Safety Profile | Corrosive, moisture-sensitive | Corrosive, moisture-sensitive | Corrosive, causes severe skin burns and eye damage [4] | Corrosive, lachrymator |

| Commercial Availability | Available from specialty chemical suppliers [6] | More widely available than the methyl-substituted analog [2] | Readily available from major suppliers [3] | Very widely available commodity chemical |

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-methylpyridine-2-sulfonyl Chloride

This protocol is adapted from general procedures for the oxidative chlorination of pyridyl disulfides.

Materials:

-

Bis(5-bromo-3-methylpyridin-2-yl) disulfide

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Ice

Procedure:

-

Suspend Bis(5-bromo-3-methylpyridin-2-yl) disulfide (1.0 equiv) in a mixture of DCM and concentrated HCl in a jacketed reactor.

-

Cool the suspension to 0-5 °C using a chiller.

-

Slowly add N-Chlorosuccinimide (approximately 5.0 equiv) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Stir the reaction mixture vigorously at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC or HPLC until the starting disulfide is consumed.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM.

-

Combine the organic layers, wash with cold brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-3-methylpyridine-2-sulfonyl chloride, which can be used directly or purified by chromatography if necessary. The product is often a solid or viscous liquid. [1]

Protocol 2: Synthesis of a Sulfonamide using 5-Bromo-3-methylpyridine-2-sulfonyl Chloride

Materials:

-

5-Bromo-3-methylpyridine-2-sulfonyl chloride

-

Primary or secondary amine (1.0 equiv)

-

Pyridine or Triethylamine (TEA) (1.5-2.0 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a flame-dried, inert-atmosphere flask, dissolve the amine (1.0 equiv) and pyridine (or TEA) (2.0 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 5-Bromo-3-methylpyridine-2-sulfonyl chloride (1.1 equiv) in anhydrous DCM to the cooled amine solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. [3]5. Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Conclusion and Recommendation

The decision to employ 5-Bromo-3-methylpyridine-2-sulfonyl chloride in a large-scale synthesis campaign is a strategic one, balancing higher upfront costs against potential downstream benefits.

-

High-Cost, High-Reward Scenario: For lead optimization and the synthesis of a final API candidate, the higher cost of this reagent is often justified. The specific substitution pattern it provides can be crucial for achieving the desired potency, selectivity, and ADME properties, ultimately increasing the probability of clinical success. [2]The ability to secure a strong patent position around the final molecule further enhances its value.

-

Cost-Sensitive, Early-Stage Scenario: For early-stage discovery, library synthesis, or when the specific bromo-methyl substitution is not critical to the pharmacophore, more economical alternatives like pyridine-2-sulfonyl chloride or 5-bromo-pyridine-2-sulfonyl chloride are more prudent choices. These reagents allow for the rapid and cost-effective exploration of chemical space before committing to more expensive, specialized building blocks.

Ultimately, a thorough analysis of the structure-activity relationship (SAR) of the target molecule series should guide the decision. If experimental data demonstrates a clear and significant advantage conferred by the 5-bromo-3-methyl substitution, its use in large-scale synthesis is a sound and justifiable investment.

References

- BenchChem. (n.d.). A Comparative Guide to Pyridine Sulfonation Methods for Researchers.

- BenchChem. (n.d.). A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity.

- BenchChem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.

- TCI AMERICA. (2018). Safety Data Sheet: 2-Bromo-5-methylpyridine.

- (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. European Journal of Organic Chemistry.

- ChemicalBook. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE synthesis.

- (n.d.). Safety Data Sheet: 3-Amino-5-bromo-2-methylpyridine.

- BenchChem. (n.d.). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv.

- (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- AChemBlock. (n.d.). 5-Bromo-3-methyl-pyridine-2-sulfonyl chloride 95%.

- (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. PMC.

- (n.d.). 5-BROMO-3-FLUORO-2-METHYLPYRIDINE SDS, 1162674-74-9 Safety Data Sheets.

- Chem-Impex. (n.d.). 5-Bromo-pyridine-2-sulfonyl chloride.

- PubChem. (n.d.). Pyridine-2-sulfonyl Chloride.

- Sigma-Aldrich. (n.d.). 5-Bromo-3-methyl-pyridine-2-sulfonyl chloride.

- (2019). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

- Sigma-Aldrich. (n.d.). 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Bromo-3-methyl-pyridine-2-sulfonyl chloride 95% | CAS: 944799-36-4 | AChemBlock [achemblock.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products